Yonkenafil is a novel synthetic compound belonging to the class of drugs known as phosphodiesterase type 5 (PDE5) inhibitors. [, , , , , , , , , ] It is a subject of significant scientific interest due to its potential therapeutic applications, particularly in areas related to its PDE5 inhibitory activity. [, , , , , , , , , ]
Yonkenafil's molecular structure consists of a central pyrrolo[2,3-d]pyrimidin-4(7H)-one core. [] This core is substituted with a 2-ethoxy-5-((4-ethylpiperazin-1-yl)sulfonyl)phenyl group at the 2-position, a methyl group at the 5-position, and a propyl group at the 7-position. [] The specific arrangement of these substituents contributes to its binding affinity and selectivity for the PDE5 enzyme. []
The compound has been referenced in various scientific literature and patent applications, indicating its relevance in pharmaceutical research. It is often categorized as an impurity reference material in the context of drug manufacturing, particularly concerning sildenafil and vardenafil-related compounds .
The synthesis of 2-(2-Ethoxy-5-((4-ethylpiperazin-1-yl)sulfonyl)phenyl)-5-methyl-7-propyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one involves multiple steps that typically include:
Chemical reactions involving this compound primarily focus on its role as an intermediate in synthesizing other pharmacologically active molecules. Some notable reactions include:
The mechanism of action for this compound is closely tied to its structural features that allow it to interact with specific biological targets such as phosphodiesterase enzymes. By inhibiting these enzymes, it facilitates increased levels of cyclic guanosine monophosphate (cGMP), leading to enhanced vasodilation and improved blood flow—critical for treating erectile dysfunction.
This action mimics that of other known PDE5 inhibitors like sildenafil and vardenafil, making it a valuable candidate for further pharmaceutical development .
The physical and chemical properties of 2-(2-Ethoxy-5-((4-ethylpiperazin-1-yl)sulfonyl)phenyl)-5-methyl-7-propyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one include:
These properties influence its handling, storage conditions (ideally at +5°C), and application in drug formulations .
The primary applications of 2-(2-Ethoxy-5-((4-ethylpiperazin-1-yl)sulfonyl)phenyl)-5-methyl-7-propyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one are found within pharmaceutical development:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: